molecular formula C20H19Cl2N5O2S B305941 N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305941
M. Wt: 464.4 g/mol
InChI Key: MXDOSJGUYDDLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that belongs to a class of drugs known as triazole antifungals. This compound has been extensively studied for its potential use in treating fungal infections. In

Mechanism of Action

The mechanism of action of N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves inhibition of fungal cell wall synthesis. This compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols in the fungal cell membrane, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, induce apoptosis in fungal cells, and modulate the immune response to fungal infections. This compound has also been shown to have low toxicity in mammalian cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its broad-spectrum activity against a wide range of fungal species. This makes it a useful tool for studying the mechanisms of fungal cell wall synthesis and the immune response to fungal infections. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide. One direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the exploration of the potential use of this compound in combination therapy with other antifungal drugs. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential for use in treating fungal infections.

Synthesis Methods

The synthesis of N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves several steps. First, 3,4-dichloroaniline is reacted with ethyl acetoacetate to form 3,4-dichloro-N-ethyl-2-oxobutanamide. This intermediate is then reacted with thiosemicarbazide to form 3,4-dichloro-N-ethyl-2-oxobutanamide thiosemicarbazone. The thiosemicarbazone is then reacted with 2-bromoethyl acetate to form 5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole-3-thiol. Finally, this compound is reacted with benzoyl chloride to form N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide.

Scientific Research Applications

N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential use in treating fungal infections. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This compound has also been studied for its potential use in combination therapy with other antifungal drugs.

properties

Product Name

N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molecular Formula

C20H19Cl2N5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C20H19Cl2N5O2S/c1-2-27-17(11-23-19(29)13-6-4-3-5-7-13)25-26-20(27)30-12-18(28)24-14-8-9-15(21)16(22)10-14/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28)

InChI Key

MXDOSJGUYDDLIJ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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